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Introduction to XL019

XL019 is a potent, orally active, and selective inhibitor of Janus kinase 2 (JAK2). It demonstrates

exceptional selectivity, showing 50-fold or greater selectivity for JAK2 over a panel of over 100

serine/threonine and tyrosine kinases, including other members of the JAK family (JAK1, JAK3, TYK2) [1]

[2] [3]. Its primary mechanism of action is the potent inhibition of the JAK-STAT signaling pathway, which

is frequently dysregulated in myeloproliferative neoplasms and other diseases [1] [4]. XL019 advanced into

Phase I clinical trials for the treatment of myelofibrosis; however, its development was terminated due to

dose-limiting neurotoxicity observed in patients [1].

Biochemical and Cellular Profiling of XL019

Biochemical IC₅₀ Values

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of XL019 against key kinases

in cell-free assay systems [3]:

Target Kinase IC₅₀ Value (nM)

JAK2 2.2
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Target Kinase IC₅₀ Value (nM)

PDGFRβ 125.4

JAK1 134.3

FLT3 139.7

JAK3 214.2

Cellular Activity and Antiproliferative Effects

XL019 inhibits cellular phosphorylation of JAK2 downstream effectors and demonstrates antiproliferative

activity in various cell lines [2] [4]:

Cell Line / Primary Cells Description IC₅₀ / Value

Primary Human Erythroid Cells Inhibition of EPO-stimulated pSTAT5 64 nM [4]

HEL 92.1.7 Erythroleukemia (JAK2 activated) - pSTAT5 inhibition 623 nM [4]

HEL 92.1.7 Erythroleukemia - Antiproliferative activity 6777 nM [4]

SET-2 Essential Thrombocythemia - Antiproliferative activity 386 nM [4]

L-1236 Hodgkin’s Lymphoma - Antiproliferative activity 928 nM [4]

MV4-11 Acute Myeloid Leukemia - Antiproliferative activity 992 nM [4]

HCT-116 Colorectal Carcinoma - Antiproliferative activity 7.34 µM [2]

MDA-MB-231 Breast Cancer - Antiproliferative activity 9.67 µM [2]

Detailed Experimental Protocols
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Protocol 1: Inhibition of STAT5 Phosphorylation in HEL 92.1.7
Cells

This protocol measures the inhibition of JAK2/STAT5 signaling in a myelofibrosis-relevant cell model [4].

1. Cell Line: HEL 92.1.7 human erythroleukemia cells.
2. Cell Culture: Maintain cells in recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C

and 5% CO₂.
3. Compound Preparation:

Prepare a 10 mM stock solution of XL019 in DMSO.
Serially dilute the stock in DMSO to create a concentration series (e.g., from 10 µM).

Further dilute the compound in cell culture medium for treatment, ensuring the final DMSO
concentration is ≤0.1%.

4. Treatment and Stimulation:
Seed cells and pre-treat with XL019 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

Stimulate cells with EPO (Erythropoietin) to activate the JAK2-STAT5 pathway.
5. Cell Lysis and Analysis:

Lyse cells and extract total protein.
Analyze phospho-STAT5 (pSTAT5) and total STAT5 levels by Western blot.
Quantify band intensity and calculate the percentage of pSTAT5 inhibition relative to stimulated,
vehicle-treated controls.

Plot % inhibition vs. log[concentration] to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy in HEL 92.1.7 Xenograft Model

This protocol evaluates the antitumor efficacy of XL019 in a mouse model [2] [4].

1. Animal Model: Female nude mice with established HEL 92.1.7 xenograft tumors.
2. Dosing Formulation:

Formulate XL019 in a vehicle suitable for oral gavage. One validated in vivo formulation is 5%
DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, yielding a clear solution at 0.400 mg/mL

(0.90 mM) [3].
3. Dosing Regimen:

Administer XL019 orally at doses of 100, 200, and 300 mg/kg, twice daily (bid) for 14 days.
Include a control group receiving vehicle only.

4. Efficacy Endpoints:
Measure tumor volumes regularly using calipers.

Calculate tumor growth inhibition (%) relative to the vehicle control group.
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For pharmacodynamic analysis, harvest tumors at specified time points post-dosing and

analyze by Western blot for inhibition of downstream markers pSTAT1 and pSTAT3.

Protocol 3: Inhibition of RANKL-Induced Osteoclast
Differentiation

This protocol assesses the effect of XL019 on osteoclast formation, relevant for bone resorption diseases [5].

1. Cell Preparation: Isolate bone marrow-derived monocytes (BMMs) from mouse bone marrow.

2. Osteoclast Differentiation:
Stimulate BMMs with M-CSF (e.g., 30 ng/mL) for 24 hours.

Seed the adherent cells and culture with M-CSF and RANKL (e.g., 50 ng/mL) to induce
osteoclast differentiation for approximately 7 days.

3. Compound Treatment:
Co-treat cells with XL019 during the differentiation process. A CCK-8 assay confirmed no

cytotoxicity at concentrations below 625 nM [5].
Include a vehicle (DMSO) control.

4. Staining and Analysis:
Fix cells and perform TRAP (Tartrate-Resistant Acid Phosphatase) staining.

Count TRAP-positive multinucleated cells (≥3 nuclei) as osteoclasts.
XL019 significantly inhibits osteoclast formation in a dose-dependent manner, with near-

complete inhibition observed at 600 nM [5].

Mechanism of Action and Off-Target Effects

JAK/STAT Signaling Pathway and XL019 Inhibition

The following diagram illustrates the primary mechanism of XL019.
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JAK-STAT Signaling Pathway and XL019 Inhibition
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P-glycoprotein (P-gp) Inhibition

Beyond JAK2 inhibition, XL019 functions as an inhibitor of P-glycoprotein (P-gp/ABCB1), a key efflux

pump associated with multidrug resistance in cancer [6].

Experimental Evidence:
In rhodamine 123 uptake assays using P-gp-overexpressing KBV20C cells, XL019 increased
intracellular rhodamine accumulation, confirming P-gp inhibition [6].

Co-treatment of KBV20C cells with XL019 and the antimitotic drug vincristine synergistically
increased apoptosis, induced G2 phase arrest, and upregulated p21 and pH2AX protein

expression [6].
Implication: This off-target activity suggests XL019 could be used to sensitize certain resistant

cancers to conventional chemotherapy.

Clinical Trial Summary & Toxicity Note

XL019 was evaluated in a Phase I clinical trial for myelofibrosis (NCT00595829) [1] [3].

Dosing: The study tested doses from 25 mg to 300 mg on different schedules (continuous daily or

intermittent).
Efficacy: IWG-defined responses were seen in 3 out of 30 patients (10%) [1].

Termination Reason: The trial was terminated due to dose-limiting neurotoxicity, including
peripheral and central neurotoxicity, which was observed across all dose cohorts. Notably, this toxicity

was not predicted by preclinical animal studies [1].
Research Use: This clinical outcome underscores that XL019 is suitable for research applications

only.

Conclusion

XL019 remains a highly valuable and selective research tool for investigating JAK2-dependent signaling in

myeloproliferative diseases, cancer, and bone biology. The detailed protocols and comprehensive data

provided here offer a solid foundation for scientists to employ this compound effectively in both in vitro and

in vivo studies, while being mindful of its specific off-target activities and clinical history.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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